1-Ethyl-1,3,8-triazaspiro[4.5]decan-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-ethyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C9H17N3O/c1-2-12-7-11-8(13)9(12)3-5-10-6-4-9/h10H,2-7H2,1H3,(H,11,13) |
InChI Key |
QNAKDFJLQGAAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CNC(=O)C12CCNCC2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1 Ethyl 1,3,8 Triazaspiro 4.5 Decan 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-Ethyl-1,3,8-triazaspiro[4.5]decan-4-one, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group and the protons of the spirocyclic core.
The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other. The protons on the piperidine (B6355638) and hydantoin (B18101) rings of the spirocyclic structure would appear as a series of multiplets at chemical shifts influenced by their neighboring atoms and their stereochemical arrangement. The protons on the carbon atoms adjacent to the nitrogen atoms would be expected to resonate further downfield due to the deshielding effect of the electronegative nitrogen.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Ethyl-CH₃ | ~1.2 | Triplet | ~7 |
| Ethyl-CH₂ | ~3.4 | Quartet | ~7 |
| Piperidine-H (axial & equatorial) | 2.5 - 3.5 | Multiplets | - |
| Hydantoin-CH₂ | ~4.2 | Singlet | - |
| NH (Piperidine) | Broad singlet | - | - |
Note: The predicted values are based on general principles of ¹H NMR spectroscopy and data for analogous structures.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon environments in a molecule and to identify the types of carbon atoms (e.g., alkyl, alkene, carbonyl). In the ¹³C NMR spectrum of this compound, distinct signals would be anticipated for each carbon atom in the molecule.
The carbonyl carbon of the hydantoin ring would be the most downfield signal, typically appearing in the range of 170-180 ppm. The spiro carbon, being quaternary and part of two rings, would also have a characteristic chemical shift. The carbons of the ethyl group and the piperidine ring would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~175 |
| Spiro-C | ~60 |
| Hydantoin-CH₂ | ~50 |
| Piperidine-C (adjacent to N) | ~45-55 |
| Piperidine-C | ~30-40 |
| Ethyl-CH₂ | ~40 |
Note: The predicted values are based on general principles of ¹³C NMR spectroscopy and data for analogous structures.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the piperidine and ethyl fragments.
HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) for Molecular Formula Verification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule, thus confirming its molecular formula. For this compound (C₉H₁₇N₃O), HRMS would be expected to give a molecular ion peak corresponding to its exact mass.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
Note: The predicted value is the calculated exact mass for the protonated molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts. For this compound, ESI-MS would be expected to show a prominent peak at an m/z corresponding to the protonated molecule. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information by showing the characteristic loss of substituent groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. In the study of this compound and its analogs, IR spectroscopy provides direct evidence for the key structural components, particularly the hydantoin and piperidine rings. While a specific spectrum for the 1-ethyl derivative is not available in the cited literature, analysis of closely related triazaspiro decanone and diazaspiro decanedione structures allows for a reliable assignment of characteristic absorption bands.
The most prominent features in the IR spectrum of these compounds are the absorptions related to the hydantoin moiety. The carbonyl (C=O) stretching vibration of the amide group typically appears as a strong band in the region of 1740-1700 cm⁻¹. For instance, in 8-Benzyl-1,7,9-triphenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, two distinct C=O stretching bands are observed at 1739 cm⁻¹ and 1707 cm⁻¹. tandfonline.com Similarly, a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, exhibits two amide C=O bands at 1764.6 cm⁻¹ and 1707.5 cm⁻¹. mdpi.com The presence of the N-H group in the hydantoin ring gives rise to a characteristic stretching vibration, typically observed as a medium to strong band in the 3250-3140 cm⁻¹ range. tandfonline.commdpi.com
The piperidine ring and the ethyl substituent contribute to absorptions in the C-H stretching region (3000-2850 cm⁻¹) and the C-N stretching region (1200-1100 cm⁻¹). The aliphatic C-H stretching vibrations from the ethyl group and the methylene groups of the piperidine ring are expected to produce multiple bands around 2950-2850 cm⁻¹. mdpi.com The C-N stretching vibration of the spiro-center is noted at 1118.9 cm⁻¹ in a related diazaspiro-dione derivative. mdpi.com
The following table summarizes the expected characteristic IR absorption frequencies for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound Data (cm⁻¹) | Reference |
|---|---|---|---|---|
| Amide N-H | Stretching | 3250 - 3140 | 3223, 3143.9 | tandfonline.commdpi.com |
| Aliphatic C-H (Ethyl & Piperidine) | Stretching | 3000 - 2850 | 2923.6, 2856.1 | mdpi.com |
| Amide C=O | Stretching | 1740 - 1700 | 1707.5, 1739 | tandfonline.commdpi.com |
| Spiro C-N | Stretching | 1150 - 1100 | 1118.9 | mdpi.com |
**3.4. X-ray Crystallography for Three-Dimensional Structural Determination
Although the crystal structure of this compound has not been reported in the reviewed literature, analyses of similar spirohydantoin derivatives provide significant insights into the expected structural features. ontosight.ai Studies on related compounds, such as a Boc-protected piperidine-spiro-hydantoin and cyclohexane-5-spirohydantoin, reveal common structural motifs. researchgate.netbg.ac.rs
A key feature observed in the crystal packing of hydantoin derivatives is the formation of hydrogen-bonded dimers. bg.ac.rs The N-H group of the hydantoin ring acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, leading to a robust N-H···O hydrogen bond network. This interaction typically links two molecules related by a center of inversion, forming a characteristic ring motif that influences the supramolecular assembly in the crystal lattice. bg.ac.rs
The spirocyclic nature of the molecule imposes specific geometric constraints. The C-N and C-C bond lengths and angles within the piperidine and hydantoin rings are generally within the expected ranges for sp³ and sp² hybridized atoms, respectively. For instance, in related spirooxazine structures, the CSpiro-N bond length is approximately 1.44 Å. mdpi.com
The following table summarizes typical structural parameters that would be expected from a single-crystal X-ray diffraction analysis of a 1,3,8-triazaspiro[4.5]decan-4-one derivative.
| Structural Feature | Description | Expected Value / Observation | Reference |
|---|---|---|---|
| Piperidine Ring Conformation | Three-dimensional shape of the six-membered ring | Chair or Half-Chair | researchgate.net |
| Hydantoin Ring Conformation | Three-dimensional shape of the five-membered ring | Largely Planar | nih.gov |
| Intermolecular Interactions | Primary forces governing crystal packing | N-H···O Hydrogen Bonding (Dimers) | bg.ac.rs |
| CSpiro-N Bond Length | Distance between the spiro carbon and nitrogen atom | ~1.44 Å | mdpi.com |
Conformational analysis derived from solid-state structures reveals the lowest energy arrangement of the molecule within the crystal lattice. For 1,3,8-triazaspiro[4.5]decan-4-one derivatives, the analysis focuses on the conformations of the two constituent rings: the piperidine ring and the hydantoin ring.
The six-membered piperidine ring is flexible and can adopt several conformations, with the chair form being the most stable due to the minimization of torsional and steric strain. nih.gov X-ray crystallographic studies on a Boc-protected piperidine-spiro-hydantoin confirmed that the piperidine ring adopts a half-chair conformation in the solid state. researchgate.net This conformation is a common feature for substituted piperidine rings, as it effectively positions bulky substituents to reduce unfavorable steric interactions.
Structure Activity Relationship Sar Studies of 1 Ethyl 1,3,8 Triazaspiro 4.5 Decan 4 One Derivatives
Elucidation of Key Pharmacophoric Elements within the 1,3,8-Triazaspiro[4.5]decan-4-one Privileged Structure
The 1,3,8-triazaspiro[4.5]decan-4-one core is considered a "privileged structure" due to its ability to serve as a high-affinity ligand for multiple, distinct biological targets. Analysis across various derivative classes reveals several key pharmacophoric elements responsible for this versatility:
The Spirocyclic Core: The spiro[4.5]decane framework provides a rigid and well-defined three-dimensional conformation. This structural rigidity is crucial for presenting appended functional groups in a precise orientation for optimal interaction with receptor binding pockets.
The Lactam Moiety: The integrated lactam (specifically, an imidazolidin-4-one ring) is a critical feature. The carbonyl group can act as a hydrogen bond acceptor, while the adjacent N-H group (at position 3, if unsubstituted) can serve as a hydrogen bond donor. These interactions are fundamental for anchoring the ligand within the target's binding site.
Nitrogen Atoms as Substitution Points: The three nitrogen atoms (N1, N3, and N8) are key handles for synthetic modification. Substituents at these positions allow for the fine-tuning of physicochemical properties (like lipophilicity and basicity) and the introduction of specific recognition motifs to modulate potency and selectivity for different targets, such as opioid receptors, phospholipase D (PLD), and the mitochondrial permeability transition pore (mPTP) complex. nih.gov
Impact of Substitution at the 1-Position (Ethyl Group) on Biological Interactions
While the title compound specifies an ethyl group at the N1 position, SAR studies have explored a wide range of substituents at this site, revealing its critical role in modulating biological activity. The N1 substituent is often directed towards a specific sub-pocket within the receptor.
For derivatives targeting opioid receptors, this position is frequently occupied by an aryl group (e.g., phenyl), which engages in hydrophobic or aromatic interactions. researchgate.net Studies on related compounds acting as bradykinin (B550075) B2 receptor antagonists have shown that the N1 position is accommodated by a large, hydrophobic domain of the receptor. The nature and size of the substituent—ranging from small alkyl to larger aralkyl groups—directly influence binding affinity.
The ethyl group in 1-ethyl-1,3,8-triazaspiro[4.5]decan-4-one provides a small, lipophilic substituent. Its impact relative to other groups depends on the specific topology of the target binding site. For some receptors, it may provide sufficient hydrophobic interaction, while for others, a larger aromatic moiety may be required for high-affinity binding.
Influence of Substituents at Other Spiro Ring Positions (e.g., C3, C8) on Activity and Selectivity
Modifications at the N3 and N8 positions are pivotal for tuning the pharmacological profile of 1,3,8-triazaspiro[4.5]decan-4-one derivatives.
N3 Position: The N3 position is part of the lactam ring. In studies of potential antipsychotic agents based on this scaffold, substitutions at the N3 nitrogen were found to be generally well-tolerated, suggesting this position is less critical for the primary binding interactions for those specific targets. nih.gov However, for other targets, modification at this site could alter hydrogen bonding patterns or introduce steric hindrance.
N8 Position: The N8 atom of the piperidine (B6355638) ring is the most common site for introducing large and complex side chains that significantly dictate the derivative's primary biological target and selectivity. This substituent typically extends into the extracellular space or solvent-exposed regions of the binding pocket.
For Opioid Receptor Modulators: Long alkyl chains terminating in biaryl or heteroaryl-phenalkyl groups at N8 have been shown to confer high affinity for the mu-opioid receptor. researchgate.net
For PLD Inhibitors: An N8 side chain consisting of an ethyl group linked to an amide moiety (e.g., N-(2-naphthamide)) is crucial for potent and selective PLD2 inhibition.
For mPTP Inhibitors: Derivatives with a benzyl group at N8 have demonstrated good potency as inhibitors of the mitochondrial permeability transition pore. nih.gov
The table below summarizes the influence of substituents at different positions on the biological activity of 1,3,8-triazaspiro[4.5]decan-4-one derivatives.
| Position | Substituent Type | Biological Target | Impact on Activity/Selectivity |
|---|---|---|---|
| N1 | Aryl (e.g., Phenyl) | Opioid Receptors, PLD | Crucial for affinity; interacts with hydrophobic/aromatic pockets. |
| N1 | Alkyl, Aralkyl | Bradykinin B2 Receptors | Modulates binding affinity within a large hydrophobic domain. |
| N3 | Small Alkyl | Dopamine Receptors (Antipsychotics) | Generally well-tolerated; minor impact on activity. nih.gov |
| N8 | (Heteroaryl)phenalkyl | Opioid Receptors | Confers high affinity and selectivity for mu-opioid receptors. researchgate.net |
| N8 | Substituted Ethylamides | Phospholipase D2 (PLD2) | Essential for potent and isoform-selective inhibition. |
| N8 | Benzyl | mPTP | Provides potent inhibitory activity. nih.gov |
Stereochemical Effects on Receptor Binding and Functional Efficacy
The spirocyclic nature of the 1,3,8-triazaspiro[4.5]decan-4-one core at the C5 position creates a chiral center. Consequently, derivatives can exist as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. wvu.edu
While comprehensive stereochemical studies on this compound itself are not widely reported, research on closely related analogues underscores the importance of stereochemistry. For instance, in a series of spiroxatrine derivatives developed as Nociceptin/Orphanin FQ (NOP) receptor ligands, the relative stereochemistry of substituents had a notable effect. nih.gov Specifically, cis-diastereoisomers of certain hydroxyl-containing derivatives displayed a moderately higher degree of stereoselectivity in binding compared to their trans counterparts. nih.gov This indicates that the spatial orientation of substituents, dictated by the core's stereochemistry, is a key determinant for effective receptor engagement and functional efficacy.
Comparative SAR with Other Spiropiperidine and Spirolactam Scaffolds
The pharmacological profile of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold can be compared with other related spirocyclic systems to understand how subtle changes in the core structure affect biological activity.
Comparison with 1,3,8-Triazaspiro[4.5]decane-2,4-diones: A compelling comparison is with the corresponding 2,4-dione (spirolactam-hydantoin) derivatives. While 1,3,8-triazaspiro[4.5]decan-4-one analogues were identified as weakly selective ligands for the NOP receptor, the introduction of a second carbonyl group to create the 2,4-dione scaffold resulted in a novel chemotype with significant potency and selectivity for the delta-opioid receptor (DOR). nih.gov This highlights that the addition of another hydrogen bond acceptor and potential alteration of the ring's electronic properties can dramatically shift the selectivity profile within the same receptor family.
The table below provides a comparative overview of the SAR between different spirolactam scaffolds.
| Scaffold | Key Structural Difference | Primary Biological Target(s) | Key SAR Finding |
|---|---|---|---|
| 1,3,8-Triazaspiro[4.5]decan-4-one | Single lactam carbonyl at C4 | NOP, MOR, PLD2, mPTP | Broadly active "privileged" scaffold; N8 substitution is key for selectivity. |
| 1,3,8-Triazaspiro[4.5]decan-2,4-dione | Hydantoin (B18101) ring (carbonyls at C2 & C4) | Delta-Opioid Receptor (DOR) | Addition of C2 carbonyl shifts selectivity from NOP to DOR. nih.gov |
| 1,4,8-Triazaspiro[4.5]decan-2-one | Isomeric lactam ring (N at position 1) | mPTP | Effective mPTP inhibition, indicating some flexibility in heteroatom placement for this target. nih.gov |
Investigation of Biological Activities and Therapeutic Potential of 1 Ethyl 1,3,8 Triazaspiro 4.5 Decan 4 One Derivatives
Phospholipase D (PLD) Isoform Selective Inhibition Research
Phospholipase D (PLD) is an enzyme that converts phosphatidylcholine into phosphatidic acid, a critical lipid second messenger. semanticscholar.org In mammals, two primary isoforms, PLD1 and PLD2, have been identified, sharing 53% sequence identity but differing in their regulatory mechanisms. semanticscholar.org The inhibition of PLD activity has been linked to increased apoptosis and decreased invasion and metastasis in cancer cells, making isoform-specific PLD inhibitors a promising avenue for cancer treatment. semanticscholar.orgnih.gov
The 1,3,8-triazaspiro[4.5]decan-4-one core has proven to be a fruitful scaffold for developing isoform-selective PLD inhibitors. semanticscholar.org An iterative parallel synthesis approach led to the identification of compounds with distinct selectivity profiles for PLD1 and PLD2. researchgate.net
Notably, researchers discovered that minor structural modifications could dramatically shift selectivity. For instance, the incorporation of a single chiral (S)-methyl group resulted in a significant increase in PLD1 selectivity. semanticscholar.orgresearchgate.net Conversely, the unsubstituted 1,3,8-triazaspiro[4.5]decan-4-one scaffold generally favors PLD2 inhibition. semanticscholar.org
Through a matrix library strategy, a highly potent and selective PLD2 inhibitor was developed: N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (also referred to as 22a). semanticscholar.orgnih.gov This compound demonstrated a PLD2 IC50 of 20 nM and was 75-fold selective versus PLD1. nih.gov Another research effort identified ML298 as a PLD2 selective inhibitor and ML299 as a potent dual PLD1/PLD2 inhibitor, highlighting the scaffold's tunability. researchgate.net
| Compound | Target Selectivity | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (Fold) |
|---|---|---|---|---|
| N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide | PLD2 | 1500 | 20 | 75-fold for PLD2 |
| ML298 | PLD2 | >20000 | 355 | >56-fold for PLD2 |
| ML299 | Dual PLD1/PLD2 | 6 | 20 | - |
The development of isoform-selective PLD inhibitors is crucial for dissecting the specific roles of PLD1 and PLD2 in cellular signaling and disease. nih.gov Inhibition of PLD enzymatic activity is a novel approach for cancer treatment. semanticscholar.org Research has shown that both the dual inhibitor ML299 and the PLD2-selective inhibitor ML298 effectively decreased the invasive migration of U87-MG glioblastoma cells, demonstrating the therapeutic potential of targeting these pathways. researchgate.net The availability of potent and selective tools like these inhibitors allows researchers to explore the distinct functions of each PLD isoform in cancer progression to an unprecedented degree. nih.gov
Antileukemic Activity Studies in Human Cell Lines (e.g., K562, HL60, U937)
While derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold have been investigated for various biological activities, specific data on their antiproliferative potential and modulation of cellular growth in human leukemia cell lines such as K562, HL60, and U937 are not extensively documented in publicly available research. Studies on related spirocyclic compounds have sometimes focused on other hematopoietic effects, such as myelostimulation, which involves the regeneration of lymphocyte and granulocyte populations.
Currently, there is a lack of specific studies reporting the IC50 values or other quantitative measures of antiproliferative activity for 1-Ethyl-1,3,8-triazaspiro[4.5]decan-4-one derivatives against the K562, HL60, and U937 human leukemia cell lines.
Detailed investigations into how these specific compounds modulate cellular growth and viability in the context of leukemia are not available in the reviewed literature.
Nociceptin/Orphanin FQ (NOP) Receptor Modulation Research
The Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor, is a G protein-coupled receptor involved in a wide range of biological functions, including the modulation of pain, anxiety, locomotor activity, and emotional behaviors. nih.govnih.gov It is considered the fourth member of the opioid receptor family, and its endogenous ligand is the neuropeptide nociceptin. mdpi.com
Derivatives of the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold have been instrumental in studying this receptor system. A key example is the compound Ro 64-6198, a potent and selective NOP receptor full agonist. nih.gov This small molecule is brain-permeable, making it a highly valuable pharmacological tool for in vivo studies to dissect the functional properties of the NOP receptor. nih.gov The use of Ro 64-6198 has helped highlight the therapeutic potential for NOP receptor agonists in conditions such as anxiety and neuropathic pain.
Development of NOP Receptor Agonists and Antagonists
Research into 1,3,8-triazaspiro[4.5]decan-4-one derivatives has led to the identification of potent modulators of the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1). researchgate.netnih.gov The NOP receptor is a G protein-coupled receptor involved in modulating pain, anxiety, and motor behaviors. acs.org
A notable example from this class is Ro 64-6198 (8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one), a selective and full agonist for the NOP receptor. acs.org This compound is recognized as a valuable tool for studying the functional properties of the NOP receptor due to its ability to penetrate the brain and remain active when administered systemically. acs.org The development of such selective ligands is crucial for dissecting the physiological roles of this receptor system. acs.org
Broader studies have evaluated series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones for their activity at the NOP (ORL-1) receptor, alongside classical opioid receptors (mu, delta, and kappa). researchgate.netnih.gov These investigations have shown that modifications to the core triazaspiro[4.5]decan-4-one structure can significantly influence receptor affinity and selectivity, highlighting the versatility of this scaffold in developing targeted receptor modulators. researchgate.net
Binding Affinities and Functional Characterization
The functional characterization of 1,3,8-triazaspiro[4.5]decan-4-one derivatives reveals their interaction with cellular signaling pathways. For instance, the NOP agonist Ro 64-6198 has been pharmacologically characterized through in vitro assays that measure its effect on cAMP levels and G-protein coupling, which are key steps in receptor activation. acs.org
While specific Ki values for this compound at the NOP receptor are not detailed in the available literature, related compounds from the 1,3,8-triazaspiro[4.5]decane-2,4-dione class have been shown to bind to the delta-opioid receptor (DOR) with submicromolar affinity. nih.gov This suggests that the broader triazaspiro[4.5]decane scaffold is a viable starting point for developing high-affinity ligands for opioid receptors. The table below summarizes the binding affinities and functional potencies for representative compounds from a closely related series at the delta and mu opioid receptors. nih.gov
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (cAMP IC50, nM) |
| Compound 1 | DOR | 148 | 155 |
| MOR | 1420 | >10000 | |
| Compound 2 | DOR | 309 | 455 |
| MOR | >10000 | >10000 | |
| Compound 3 | DOR | 213 | 433 |
| MOR | >10000 | >10000 |
This table presents data for 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives to illustrate the potential of the core scaffold.
Myelostimulating Activity Research
Effects on Hematopoiesis and Immune Cell Regeneration
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have demonstrated significant myelostimulating activity. researchgate.net In studies using models of artificially induced myelosuppression (a condition of bone marrow depression), these compounds were found to markedly accelerate the regeneration of crucial immune cells. researchgate.net Specifically, they promoted the recovery of the lymphocyte and granulocyte cell pools within the bone marrow, which is essential for restoring hematopoietic function. researchgate.net
This stimulatory effect on hematopoiesis, the process of creating new blood cells, positions these compounds as potential agents for addressing conditions characterized by a weakened immune system or bone marrow damage. The research indicates that these spirocyclic molecules can enhance the immune response and support the replenishment of white blood cells. researchgate.net The table below details the observed effects on peripheral blood cell counts following administration of these compounds in a myelosuppressed model.
| Blood Cell Parameter | Observation |
| White Blood Cells | Significant acceleration in the regeneration of the total count. |
| Granulocytes | Markedly accelerated recovery of the granulocyte pool. |
| Lymphocytes | Markedly accelerated recovery of the lymphocyte pool. |
| Red Blood Cells | An increase in red blood cell count was noted by day 16 of observation. |
| Hemoglobin | An increase in hemoglobin levels was observed by day 16 of observation. |
Research on Other Potential Biological Activities
Anti-inflammatory and Antimicrobial Properties
The broader class of triazaspiro[4.5]decane derivatives has been investigated for various therapeutic properties, including anti-inflammatory and antimicrobial effects. Research into related diazaspiro[4.5]decan-1-one structures has identified compounds with potent anti-inflammatory efficacy. nih.gov For example, a selective dual TYK2/JAK1 inhibitor from this class demonstrated superior anti-inflammatory effects in a model of acute ulcerative colitis. nih.gov Another study identified a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative as a hit compound for inhibiting RIPK1 kinase, a key driver in inflammatory diseases. nih.gov
In the realm of antimicrobial activity, derivatives of the related 2,8-diazaspiro[4.5]decan-1-one scaffold have shown notable antifungal properties. nih.gov Certain compounds displayed excellent activity against Candida albicans and were potent in inhibiting the growth of Aspergillus fumigatus. nih.gov These findings suggest that the spiro[4.5]decane framework is a promising template for the development of new antifungal agents. nih.gov The table below lists the minimum inhibitory concentrations (MIC) for representative compounds against fungal pathogens. nih.gov
| Compound | C. albicans (MIC, mmol/L) | A. fumigatus (MIC, mmol/L) |
| Compound 4d | 0.04 | >0.16 |
| Compound 4j | 0.16 | 0.08 |
| Compound 4r | >0.16 | 0.08 |
| Fluconazole | 0.104 | Not listed |
Antiviral and Antiparasitic Effects (e.g., Antitubercular, Antimalarial, Antileishmanial)
The therapeutic potential of spiro compounds extends to antiviral and antiparasitic applications. ontosight.ai Research has specifically highlighted the antitubercular activity of spiro-heterocycles. Studies on 4-aza-1-thiaspiro[4.5]decan-3-one derivatives, which are structurally related to the triazaspiro[4.5]decan-4-one core, have identified compounds with significant inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.gov Similarly, another related series, 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-amine derivatives, also demonstrated potent antitubercular effects. nih.gov The most active compounds from these studies showed promising minimum inhibitory concentration (MIC) values, as detailed in the table below.
| Compound Series | Most Active Compound(s) | M. tuberculosis H37Rv (MIC, µg/mL) |
| 4-Aza-1-thiaspiro[4.5]decan-3-ones nih.gov | 4d, 5c | <6.25 |
| Tetraazaspiro[4.5]dec-2-en-amines nih.gov | 2f | 0.45 |
| 2g | 0.56 |
While the broader class of triazaspirodecane derivatives has been noted for potential antiviral properties, specific data on their efficacy against particular viruses are limited in the reviewed literature. ontosight.ai Furthermore, although libraries of compounds are screened for antimalarial and antileishmanial activity, a direct link between this compound derivatives and significant activity against these parasites has not been prominently established in the available research. nih.gov
Neuroactive Agent Exploration
Derivatives of the 1,3,8-triazaspiro[4.5]decan-4-one core structure have been investigated for their neuroactive properties, particularly as modulators of opioid receptors. Research has focused on the synthesis and evaluation of these compounds for their binding affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as the opioid receptor like-1 (ORL-1).
One area of exploration has been the development of 8-(heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones. nih.gov Substitutions on the biaryl moiety of these compounds were found to significantly influence their affinity for the µ-opioid receptor. nih.gov This line of research highlights the potential of this chemical class in the development of novel analgesics or treatments for other central nervous system disorders.
Furthermore, a related series of compounds, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, have been identified as novel δ-opioid receptor-selective agonists. nih.gov These compounds have shown promise in preclinical models of inflammatory pain, suggesting their potential as a new class of analgesics with a distinct pharmacological profile. researchgate.net One of the lead compounds from this series demonstrated antinociceptive efficacy in a mouse model of inflammatory pain. researchgate.net The selectivity for the δ-opioid receptor is of particular interest as it may offer a therapeutic advantage, potentially avoiding some of the side effects associated with µ-opioid receptor agonists. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| 8-[2-(4'-Pyridyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | µ-opioid | 1.5 | Agonist |
| 8-[2-(2'-Thienyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | µ-opioid | 3.2 | Agonist |
| Compound 1 (a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative) | δ-opioid | 120 | Selective Agonist |
Glycine (B1666218) Transporter-1 (GlyT-1) Inhibition
The glycine transporter-1 (GlyT-1) plays a crucial role in regulating glycine levels in the synaptic cleft, which is essential for the proper functioning of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov Inhibition of GlyT-1 is a therapeutic strategy being explored for the treatment of schizophrenia and other central nervous system disorders associated with NMDA receptor hypofunction. nih.govnih.gov By increasing synaptic glycine concentrations, GlyT-1 inhibitors can potentiate NMDA receptor-mediated neurotransmission. nih.gov
Despite the significant interest in GlyT-1 inhibitors, a thorough review of the scientific literature reveals no specific studies investigating this compound or its direct derivatives for their ability to inhibit the Glycine Transporter-1. While the broader class of spirocyclic compounds has been explored for various CNS targets, this particular scaffold has not been reported in the context of GlyT-1 inhibition.
METTL3 Enzyme Inhibition
METTL3 (Methyltransferase-like 3) is a key enzyme in the process of N6-methyladenosine (m6A) RNA modification, which plays a critical role in gene expression and has been implicated in the development of various diseases, including acute myeloid leukemia. nih.gov As such, inhibitors of METTL3 are being actively pursued as potential cancer therapeutics. nih.gov
A comprehensive search of the available scientific literature and chemical databases indicates that there are no published studies on this compound or its derivatives as inhibitors of the METTL3 enzyme. Research into small molecule inhibitors of METTL3 has identified other heterocyclic scaffolds, such as 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, as potent and selective inhibitors. acs.orgnih.gov However, the 1,3,8-triazaspiro[4.5]decan-4-one core has not been associated with this biological target.
Inhibition of Permeability Transition Pores
The mitochondrial permeability transition pore (mPTP) is a multiprotein complex in the inner mitochondrial membrane, and its prolonged opening can lead to cell death. documentsdelivered.com Inhibition of the mPTP is a promising therapeutic strategy for conditions involving ischemia-reperfusion injury, such as heart attack and stroke. documentsdelivered.comnih.gov
Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as inhibitors of the permeability transition pore (PTP). nih.govmdpi.com These compounds have been shown to inhibit PTP opening through a mechanism that is independent of the glutamic acid residue at position 119 (Glu119) of the F O -ATP synthase c subunit. nih.govmdpi.com This is a significant finding as it suggests that these compounds may avoid the side effects associated with other PTP inhibitors that interact with this residue. nih.gov
In a study investigating the cardioprotective effects of these derivatives, several compounds were synthesized and evaluated for their ability to inhibit mPTP opening in a cardiac model in vitro. nih.gov The results indicated that these molecules have potential for the treatment of ischemia-reperfusion injury. nih.gov
| Compound | mPTP Inhibition (%, 1µM) | Cytoprotective Activity |
|---|---|---|
| 14a | 65 | Moderate |
| 14c | 80 | High |
| 14e | 95 | Very High |
Note: The data presented is for 1,4,8-triazaspiro[4.5]decan-2-one derivatives, a closely related scaffold to the subject of this article. nih.gov
Bradykinin (B550075) B2 Receptor Antagonism
The bradykinin B2 receptor is a G-protein coupled receptor that is involved in a variety of physiological and pathological processes, including inflammation, pain, and vasodilation. nih.govacs.org Antagonists of the B2 receptor have therapeutic potential for the treatment of conditions such as hereditary angioedema. researchgate.net
The 1,3,8-triazaspiro[4.5]decan-4-one ring system has been successfully incorporated into pseudopeptide structures to create potent bradykinin B2 receptor antagonists. nih.govacs.org In this approach, the triazaspiro[4.5]decan-4-one-3-acetic acid moiety serves as a surrogate for a section of a known peptide-based B2 receptor antagonist. nih.govacs.org
Several of these pseudopeptide derivatives were synthesized and evaluated for their in vitro B2 receptor affinities and their ability to block bradykinin-mediated actions in vivo. nih.govacs.org Two compounds, in particular, NPC 18521 and NPC 18688, were found to be quite potent, demonstrating that a significant portion of the original peptide antagonist can be replaced with a more compact, non-peptide molecule containing the 1,3,8-triazaspiro[4.5]decan-4-one core. nih.govacs.org
| Compound | B2 Receptor Binding Affinity (IC50, nM) |
|---|---|
| NPC 18521 | 2.5 |
| NPC 18688 | 3.1 |
| HOE 140 (Reference Peptide Antagonist) | 0.1 |
Mechanistic Investigations of 1 Ethyl 1,3,8 Triazaspiro 4.5 Decan 4 One Derivatives
Exploration of Molecular Targets and Binding Modes
Derivatives of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold have been identified as versatile agents that interact with multiple, distinct molecular targets. Research has primarily elucidated their binding to Phospholipase D (PLD) isoforms, the c subunit of FO-ATP synthase, and delta opioid receptors (DORs).
Phospholipase D (PLD): The 1,3,8-triazaspiro[4.5]decan-4-one structure is considered a "privileged structure" that preferentially confers selectivity for the PLD2 isoform over PLD1. nih.gov Through the synthesis and evaluation of various derivatives, potent PLD inhibitors with nanomolar efficacy and up to 40-fold selectivity for PLD2 have been developed. nih.gov A matrix library approach led to the discovery of N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, which exhibited an IC50 of 20 nM for PLD2 and 75-fold selectivity over PLD1. nih.govacs.org The structure-activity relationships (SAR) for these compounds are often shallow and unpredictable, a characteristic frequently observed with allosteric ligands. nih.gov
FO-ATP Synthase c Subunit: A significant body of research has identified the c subunit of mitochondrial FO-ATP synthase as a key target for these derivatives, positioning them as inhibitors of the mitochondrial permeability transition pore (mPTP). nih.govnih.gov This interaction is crucial for their cardioprotective effects against ischemia-reperfusion injury. nih.govresearchgate.net Modeling studies on the related 1,4,8-triaza-spiro[4.5]decan-2-one structure suggest a binding site at the interface between the c-ring and subunit a of the ATP synthase. documentsdelivered.comresearchgate.net Unlike the known FO-ATP synthase interactor Oligomycin A, the binding of these triazaspiro[4.5]decane derivatives does not depend on the glutamic acid residue at position 119 (Glu119) of the c subunit. nih.govnih.govresearchgate.net
Delta Opioid Receptors (DORs): A structurally related chemotype, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, has been identified as a novel class of selective DOR agonists. researchgate.netnih.govnih.gov These compounds bind to the DOR with submicromolar affinity and have been characterized for their ability to initiate G-protein signaling and recruit β-arrestin. researchgate.net
Allosteric Modulation Mechanisms (e.g., for PLD Inhibition)
The inhibitory action of 1,3,8-triazaspiro[4.5]decan-4-one derivatives on PLD is believed to occur through an allosteric mechanism. nih.govnih.gov This mode of action is suggested by the unique and often shallow structure-activity relationships observed within this class of compounds. nih.gov Studies propose that these inhibitors may bind to an allosteric site located in the N-terminus of the PLD enzyme. nih.gov This allosteric binding modulates the enzyme's catalytic activity without competing with the substrate at the active site. The development of isoform-selective inhibitors has been challenging, but the 1,3,8-triazaspiro[4.5]decan-4-one scaffold proved instrumental in achieving PLD2 selectivity after extensive screening of other chemical structures failed to do so. nih.gov
Interaction with Specific Cellular Components (e.g., FO-ATP Synthase c Subunit)
The interaction between 1,3,8-triazaspiro[4.5]decane derivatives and the c subunit of FO-ATP synthase is a critical mechanism for their function as inhibitors of the mitochondrial permeability transition pore (PTP). nih.govnih.gov This interaction has been investigated through site-directed mutagenesis to pinpoint the specific amino acid residues involved in the binding complex.
A key finding is that these derivatives mediate their PTP inhibitory effect through a mechanism that is independent of the Glu119 residue. nih.govresearchgate.net This is a significant distinction from the inhibitor Oligomycin A, where Glu119 is crucial. The independence from this residue, which is involved in proton translocation for ATP synthesis, may explain the reduced side effects of the triazaspiro decane (B31447) derivatives compared to Oligomycin A. nih.gov
Further studies using alanine (B10760859) scanning mutagenesis on the human ATP5G1 sequence have identified other residues as essential for the binding and inhibitory activity of these compounds. For a derivative designated C. 10, mutations at positions L117A, L123A, and F124A rendered cells non-susceptible to its PTP inhibitory effects, indicating the critical role of these amino acids in forming the binding site. nih.gov
| ATP5G1 Variant | Key Amino Acid Residue | Susceptibility to Inhibition by C. 10 | Implication |
|---|---|---|---|
| Wild-Type (WT) | - | Yes | Baseline PTP inhibition. nih.gov |
| Glu119Ala | Glu119 | Yes | Inhibition is independent of the Glu119 residue. nih.gov |
| Leu117Ala | Leu117 | No | Leu117 is critical for the C. 10 binding complex. nih.gov |
| Leu123Ala | Leu123 | No | Leu123 is critical for the C. 10 binding complex. nih.gov |
| Phe124Ala | Phe124 | No | Phe124 is critical for the C. 10 binding complex. nih.gov |
Elucidation of Signaling Pathways Mediated by Compound Action
The diverse molecular targets of 1,3,8-triazaspiro[4.5]decan-4-one derivatives allow them to modulate several distinct signaling pathways, leading to varied physiological outcomes.
Anti-Cancer Signaling via PLD Inhibition: PLD signaling has been implicated in the progression of various human cancers, including breast, renal, and colorectal cancer. nih.gov The pathway is thought to regulate the reorganization of the actin cytoskeleton and enhance cell motility. nih.gov By inhibiting PLD enzymes, 1,3,8-triazaspiro[4.5]decan-4-one derivatives can disrupt these processes. The inhibition of PLD enzymatic activity has been shown to decrease cancer cell invasion, reduce metastasis, and promote cancer cell apoptosis. nih.govacs.org Therefore, these compounds act as anti-metastatic agents by downregulating pro-tumorigenic PLD signaling. nih.gov
Cardioprotective Signaling via mPTP Inhibition: The primary signaling outcome of the interaction with the FO-ATP synthase c subunit is the inhibition of the mitochondrial permeability transition pore (mPTP). nih.govdocumentsdelivered.com The opening of the mPTP is a critical event in cell death pathways, particularly during ischemia-reperfusion injury (IRI). nih.govnih.gov By preventing mPTP opening, these derivatives protect cells from death, demonstrating a clear cytoprotective and cardioprotective signaling effect. nih.govresearchgate.netdocumentsdelivered.com
Neuromodulatory Signaling via Opioid Receptor Agonism: For the related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, their action as DOR agonists initiates downstream signaling cascades typical of G-protein coupled receptors (GPCRs). researchgate.netnih.gov This includes G-protein activation and subsequent modulation of intracellular signaling, as well as the recruitment of β-arrestin. researchgate.net Notably, some of these novel agonists were found to be "under recruiters" of β-arrestin relative to the tool agonist SNC80, a property that may be beneficial in avoiding adverse effects like seizures associated with some DOR agonists. nih.gov This signaling pathway is directly relevant to producing analgesia, and one derivative showed antinociceptive efficacy in an animal model of inflammatory pain. researchgate.netnih.gov
Computational and Theoretical Chemistry Approaches in the Study of 1 Ethyl 1,3,8 Triazaspiro 4.5 Decan 4 One
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding mode and affinity. For derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold, docking studies have been instrumental in identifying and characterizing their interactions with various biological targets.
Research on related compounds, specifically 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, has utilized molecular docking to understand their function as delta-opioid receptor (DOR) agonists. These simulations have shown that the chemotype can logically fit within the DOR binding pocket, suggesting that it binds to the orthosteric site nih.govresearchgate.net. Docking studies are essential for rationalizing the structure-activity relationships observed in these compounds. For instance, in the development of phospholipase D2 (PLD2) inhibitors, SAR was explored by functionalizing the 1,3,8-triazaspiro[4.5]decan-4-one scaffold nih.gov. Similarly, modeling studies were employed to understand how derivatives of the closely related 1,4,8-triazaspiro[4.5]decan-2-one scaffold interact with the c8-ring and subunit a of ATP synthase, a key component of the mitochondrial permeability transition pore (mPTP) researchgate.net.
These docking simulations typically involve preparing a library of possible ligand conformers and positioning them within the receptor's active site. The resulting poses are then scored based on factors like intermolecular interactions, including hydrogen bonds and hydrophobic contacts, to identify the most stable and likely binding mode.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the docked pose and understanding the flexibility of both the ligand and the receptor upon binding.
The general workflow for MD simulations involves placing the docked ligand-receptor complex in a simulated physiological environment (e.g., a water box with ions) and then solving Newton's equations of motion for every atom in the system. The resulting trajectory provides detailed information on the dynamics and energetics of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the potency of novel compounds and guide the design of more effective analogs.
While a specific QSAR study for 1-Ethyl-1,3,8-triazaspiro[4.5]decan-4-one has not been detailed, extensive SAR studies—the foundation for QSAR—have been conducted on this scaffold. For example, in the development of potential antipsychotic agents, the effects of substitution on the 1-phenyl moiety and the N-3 nitrogen of the triazaspirodecanone core were examined nih.gov. It was found that behavioral activity was sensitive to changes on the 1-phenyl ring, whereas the N-3 position was more tolerant to modifications nih.gov. Another study on PLD2 inhibitors used a matrix library approach to systematically probe the SAR around the scaffold, leading to the discovery of highly potent and selective inhibitors nih.gov. These SAR findings provide the essential data needed to build robust QSAR models.
A typical QSAR study involves calculating a wide range of molecular descriptors for a set of molecules with known activities and then using statistical methods to build a regression model that links these descriptors to the observed biological response.
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for the 1,3,8-Triazaspiro[4.5]decan-4-one Scaffold
| Target/Application | Scaffold Position | Modification Effect on Activity | Reference |
| Antipsychotic Agents | 1-Phenyl Moiety | Substituents are sensitive and significantly alter behavioral activity. | nih.gov |
| Antipsychotic Agents | N-3 Nitrogen | Substituents are generally well-tolerated without loss of activity. | nih.gov |
| PLD2 Inhibition | 1-Phenyl Moiety | Incorporation of halogens led to potent and selective inhibitors. | nih.gov |
| PLD2 Inhibition | Eastern Amide Moiety | SAR was found to be shallow, with less impact on potency. | nih.gov |
Ligand Efficiency and Lipophilic Ligand Efficiency Calculations
In the process of lead optimization, it is not enough for a compound to be potent; it must also possess favorable physicochemical properties to become a viable drug candidate. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are key metrics used to assess the quality of a compound by normalizing its potency for size and lipophilicity, respectively.
Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It helps identify compounds that achieve high affinity with a relatively small molecular size, which is often a desirable trait for good drug-like properties.
Lipophilic Ligand Efficiency (LLE) , also known as LipE, is calculated as the difference between the pIC50 (or pKi) and the compound's LogP. This metric helps guide chemists to develop compounds that are not only potent but also have optimal lipophilicity, thereby reducing the risk of off-target toxicity and poor pharmacokinetic profiles core.ac.uk. An ideal LLE for an optimized drug candidate is typically in the range of 5–7 or greater core.ac.uk.
While specific experimental values for this compound are not available in the cited literature, the table below illustrates how these metrics would be calculated, demonstrating their utility in a drug discovery program.
Table 2: Illustrative Calculation of Efficiency Metrics for this compound Note: Potency and LogP values are hypothetical for illustrative purposes.
| Compound Name | Molecular Formula | Heavy Atom Count (HAC) | Hypothetical Potency (IC50) | pIC50 (-logIC50) | Hypothetical cLogP | Ligand Efficiency (LE) (kcal·mol⁻¹/HAC) | Lipophilic Ligand Efficiency (LLE) (pIC50 - cLogP) |
| This compound | C9H17N3O | 13 | 100 nM | 7.0 | 1.5 | 0.44 | 5.5 |
In silico Prediction of Biological Activity and Selectivity Profiles
A major goal of computational chemistry in drug design is the in silico prediction of a compound's biological activity and, crucially, its selectivity profile. Selectivity—the ability of a drug to act on a specific target while avoiding others—is paramount for minimizing side effects.
Computational studies on the 1,3,8-triazaspiro[4.5]decane scaffold have been pivotal in understanding and engineering selectivity. For instance, a potent agonist hit based on the related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold was found to be highly selective for the delta-opioid receptor (DOR) over a panel of 167 other G-protein coupled receptors (GPCRs) nih.govresearchgate.net. This selectivity is critical, as off-target opioid receptor activation can lead to undesirable effects.
Furthermore, a significant research effort has focused on developing isoform-selective inhibitors based on the 1,3,8-triazaspiro[4.5]decan-4-one core that target phospholipase D (PLD). Through a systematic, computationally-guided approach, researchers were able to develop an inhibitor that is 75-fold selective for the PLD2 isoform over PLD1 nih.gov. Such isoform-selective compounds are invaluable as chemical probes to dissect the specific roles of different enzyme isoforms in disease pathways and as potential therapeutics with a cleaner safety profile. These predictions are often achieved by comparing docking scores and interaction patterns across different but related protein targets.
Derivatization and Lead Optimization Strategies for 1,3,8 Triazaspiro 4.5 Decan 4 One Scaffolds
Rational Design of Novel Analogues based on SAR Data
The rational design of new analogues of 1,3,8-triazaspiro[4.5]decan-4-one is heavily guided by structure-activity relationship (SAR) data. SAR studies involve systematically modifying different parts of the molecule to understand how these changes affect biological activity. For this scaffold, key positions for modification include the N-1, N-3, and N-8 positions, as well as the spirocyclic core itself.
For instance, in the development of potential antipsychotic agents, SAR studies revealed that the behavioral activity of the compounds was highly sensitive to substituents on the 1-phenyl moiety. nih.gov In contrast, substitutions on the N-3 nitrogen atom of the triazaspirodecanone ring were more broadly tolerated. nih.gov Similarly, in the context of opioid receptor modulators, the preparation of a series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones showed that substitutions on the biaryl moiety led to an enhanced affinity for the µ-opioid receptor. nih.gov
In the development of inhibitors for the mitochondrial permeability transition pore (mPTP), SAR studies on the 1,3,8-triazaspiro[4.5]decane scaffold were crucial for optimization. nih.gov These studies led to the identification of potent inhibitors that target the c subunit of the F1/FO-ATP synthase complex. nih.gov Further investigations into the binding mechanism revealed that these derivatives interact with the c subunit in a manner that is independent of the key Glu119 residue, which is significant because it avoids the side effects associated with other inhibitors like Oligomycin A. nih.gov
The development of phospholipase D (PLD) inhibitors also highlights the subtleties of SAR in this scaffold. While exploring halogenated derivatives, researchers found that both potency and isoform selectivity depended on the specific halogen used, its substitution pattern on the phenyl ring at the N-1 position, and the nature of the amide moiety attached to the N-8 side chain. nih.gov However, the SAR was often described as "shallow and unpredictable," which is a common characteristic of allosteric ligands. nih.gov
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives
| Target | Molecular Position Modified | Effect of Substitution | Reference |
|---|---|---|---|
| Dopamine/Serotonin Receptors | 1-Phenyl Moiety | Sensitive to substitution, affecting behavioral activity | nih.gov |
| Dopamine/Serotonin Receptors | N-3 Nitrogen | Generally well-tolerated | nih.gov |
| µ-Opioid Receptor | N-8 Biarylalkyl Moiety | Substitution on the biaryl group enhanced receptor affinity | nih.gov |
| Phospholipase D2 (PLD2) | N-1 Phenyl Ring | Halogen substitution pattern influences potency and selectivity | nih.gov |
Diversity-Oriented Synthesis for Library Generation
Diversity-oriented synthesis (DOS) is a strategy used to create a wide variety of structurally diverse molecules from a common starting material or scaffold. This approach is particularly useful when initial SAR data is limited or "shallow," as it allows for the rapid exploration of a broad chemical space to identify novel and potent hits.
A prime example of this strategy applied to the 1,3,8-triazaspiro[4.5]decan-4-one scaffold is the use of a "matrix library" approach in the search for selective PLD2 inhibitors. nih.gov Faced with an unpredictable SAR, researchers synthesized a large library of over 500 compounds by systematically varying the substituents at different positions on the scaffold. nih.gov This parallel synthesis approach allowed for the exploration of various halogen substitutions and amide moieties simultaneously. The matrix library strategy was instrumental in identifying compounds that represented a significant improvement over the initial lead, underscoring the power of DOS when a traditional, stepwise SAR approach is not informative. nih.gov
Scaffold Hopping and Bioisosteric Replacement Approaches
Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry tools used to modify a lead compound's core structure (scaffold) or specific functional groups to improve its properties. researchgate.net Scaffold hopping involves replacing the central molecular framework with a different one while aiming to retain or improve biological activity, often to escape patent-protected chemical space or improve ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net Bioisosteric replacement is the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological effects. researchgate.net
In the context of triazaspiroalkane derivatives, a clear example of scaffold hopping can be seen in the development of mPTP inhibitors. Initial research focused on the 1,3,8-triazaspiro[4.5]decane scaffold. nih.gov Subsequent work reported the design and synthesis of new inhibitors based on the isomeric 1,4,8-triaza-spiro[4.5]decan-2-one framework. researchgate.netnih.gov This "hop" to a different regioisomeric scaffold allowed for the exploration of new chemical space and led to the identification of highly potent mPTP inhibitors, with modeling studies suggesting a binding site at the interface between the c8-ring and subunit a of ATP synthase. researchgate.netnih.gov
Another related example is the investigation of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as δ opioid receptor (DOR) agonists. nih.govresearchgate.net Here, the replacement of the single ketone at the 4-position with a dione (or hydantoin) structure represents a bioisosteric modification of the core scaffold, leading to a novel chemotype with distinct pharmacological properties, namely high selectivity for the DOR. nih.govnih.gov
Development of Isoform-Selective Agents
Many drug targets, such as enzymes and receptors, exist as multiple isoforms that share structural similarities but have different physiological roles. Developing isoform-selective agents is a key goal in drug discovery to maximize therapeutic effects while minimizing off-target side effects.
The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has proven to be a successful template for creating such selective agents. A significant achievement in this area is the development of a highly potent and selective inhibitor of PLD2 over the PLD1 isoform. nih.gov Mammalian cells have two main PLD isoforms, PLD1 and PLD2, which share 53% sequence identity. nih.gov Through a matrix library approach, researchers identified N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide , which exhibited an IC50 of 20 nM for PLD2 and was 75-fold selective over PLD1. nih.gov This high degree of isoform selectivity is thought to arise from binding at an allosteric site in the N-terminus of the enzyme. nih.gov
Similarly, derivatives of the related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold were identified as novel DOR-selective agonists. nih.govresearchgate.net High-throughput screening identified compounds with significant potency for the DOR while showing selectivity over other opioid receptors like the µ-opioid receptor (MOR) and κ-opioid receptor (KOR). nih.govresearchgate.net The most promising hit was found to be selective for the DOR over a large panel of other G-protein coupled receptors (GPCRs). nih.gov
Strategies for Enhancing Target Selectivity and Potency
Enhancing the potency (the concentration of a drug required to produce a specific effect) and selectivity (the degree to which a drug acts on a given site relative to other sites) is the central goal of lead optimization. For the 1,3,8-triazaspiro[4.5]decan-4-one scaffold, several strategies have been successfully employed.
Systematic Halogenation: As seen in the development of PLD2 inhibitors, the introduction of halogens onto the N-1 phenyl ring was a key strategy. The position and type of halogen (e.g., fluorine) were critical factors that modulated both potency and selectivity, demonstrating that subtle electronic and steric changes can have profound effects on ligand-protein interactions. nih.gov
Exploration of Peripheral Moieties: Potency and selectivity are not solely determined by the core scaffold. For both PLD inhibitors and opioid receptor modulators, modifications to the side chain at the N-8 position were crucial. Varying the eastern amide moiety in PLD inhibitors and the N-biarylalkyl group in opioid modulators allowed for fine-tuning of the compounds' affinity for their respective targets. nih.govnih.gov
Structure Rigidification: A general strategy to enhance binding affinity is to rigidify a flexible molecule. By locking a ligand into its preferred binding conformation, the entropic penalty upon binding is reduced, which can lead to a significant boost in potency. acs.org While not explicitly detailed for the 1-ethyl derivative, this principle is widely applied to spirocyclic systems to improve their pharmacological profiles.
Targeting Allosteric Sites: The high isoform selectivity achieved for PLD2 inhibitors was attributed to binding at an allosteric site rather than the highly conserved active site. nih.gov Targeting less-conserved allosteric sites is a powerful strategy for achieving selectivity among closely related protein isoforms.
Table 2: Potency and Selectivity of Optimized 1,3,8-Triazaspiro[4.5]decan-4-one Analogues
| Compound | Target | Potency (IC50) | Selectivity | Reference |
|---|---|---|---|---|
| N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide | PLD2 | 20 nM | 75-fold vs. PLD1 | nih.gov |
Future Research Directions and Unexplored Avenues for 1 Ethyl 1,3,8 Triazaspiro 4.5 Decan 4 One Research
Exploration of Novel Therapeutic Indications
The therapeutic potential of 1-Ethyl-1,3,8-triazaspiro[4.5]decan-4-one is largely uncharted territory. Based on the activities of related triazaspiro[4.5]decan-4-one derivatives, several promising therapeutic areas warrant investigation. Future research should systematically screen this compound and its analogues against a wide array of biological targets to identify novel therapeutic indications.
Derivatives of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold have demonstrated a range of biological activities, suggesting that the ethyl-substituted variant could be a valuable starting point for drug discovery programs. For instance, various analogues have been explored for their potential in oncology, neuroscience, and infectious diseases. A systematic investigation into these and other areas could reveal previously unknown therapeutic applications for this compound.
| Therapeutic Area | Potential Application for this compound Derivatives |
| Oncology | Inhibition of cancer cell proliferation and metastasis. |
| Neurological Disorders | Modulation of neurotransmitter receptors for the treatment of psychiatric and neurodegenerative diseases. |
| Infectious Diseases | Development of novel antimicrobial and antiviral agents. |
| Cardiovascular Diseases | Protection against ischemia-reperfusion injury by inhibiting mitochondrial permeability transition pore (mPTP). |
| Inflammatory Disorders | Modulation of inflammatory pathways. |
This table is illustrative and based on the activities of the broader class of 1,3,8-triazaspiro[4.5]decan-4-one derivatives.
Development of Advanced Synthetic Routes for Complex Derivations
To explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic routes is crucial. Future research should focus on creating methodologies that allow for the facile and diverse modification of the core spirocyclic scaffold.
The synthesis of spirocyclic compounds can be challenging, and the development of robust and versatile synthetic strategies is an active area of research. nih.gov Methodologies such as combinatorial synthesis and diversity-oriented synthesis could be employed to generate a library of this compound derivatives. nih.gov This would enable a thorough exploration of the chemical space around the core structure and the identification of analogues with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the development of asymmetric synthetic routes would be invaluable for investigating the stereochemical requirements for biological activity.
| Synthetic Approach | Potential Application for this compound |
| Combinatorial Synthesis | Rapid generation of a large library of derivatives with diverse substituents. nih.gov |
| Diversity-Oriented Synthesis | Creation of structurally complex and diverse molecules from a common starting material. |
| Asymmetric Synthesis | Enantioselective synthesis to investigate the biological activity of individual stereoisomers. |
| Flow Chemistry | Scalable and efficient synthesis for the production of larger quantities of lead compounds. |
| Catalytic Methods | Development of novel catalytic reactions for the efficient construction of the spirocyclic core and its derivatization. |
This table outlines potential advanced synthetic methodologies that could be applied to the synthesis of complex derivatives of this compound.
Integrated Omics Approaches for Comprehensive Biological Profiling
To gain a deeper understanding of the biological effects of this compound, future research should employ integrated "omics" approaches. These technologies can provide a comprehensive and unbiased view of the molecular changes induced by the compound in biological systems, aiding in target identification, mechanism of action elucidation, and biomarker discovery. youtube.comyoutube.com
Chemoproteomics, for instance, can be utilized to identify the direct protein targets of this compound in a cellular context. nih.govnih.gov This approach can help to uncover novel mechanisms of action and potential off-target effects. nih.gov Metabolomics can shed light on the metabolic pathways perturbed by the compound, providing insights into its downstream biological effects and potential biomarkers of response. hilarispublisher.com Integrating these different omics datasets will be key to building a holistic understanding of the compound's pharmacology.
| Omics Technology | Research Goal for this compound |
| Chemoproteomics | Identification of direct protein binding partners and elucidation of the mechanism of action. nih.govresearchgate.net |
| Transcriptomics | Analysis of changes in gene expression profiles to understand the cellular response to the compound. |
| Proteomics | Quantitative analysis of protein expression changes to identify pathways affected by the compound. youtube.comyoutube.com |
| Metabolomics | Profiling of metabolic changes to understand the downstream biological effects and identify potential biomarkers. hilarispublisher.com |
| Genomics | Identification of genetic factors that may influence sensitivity or resistance to the compound. |
This table summarizes how different omics technologies can be applied to the comprehensive biological profiling of this compound.
Advanced Biophysical Techniques for Ligand-Target Interaction Characterization
A detailed understanding of how this compound interacts with its biological target(s) at the molecular level is fundamental for rational drug design. Future research should leverage a suite of advanced biophysical techniques to characterize these interactions in detail.
Techniques such as Surface Plasmon Resonance (SPR) can provide real-time, label-free analysis of the binding kinetics and affinity of the compound to its target protein. nih.govspringernature.comreichertspr.comnih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the binding mode of the ligand and the conformational changes it induces in the target protein, even for challenging targets like G-protein coupled receptors (GPCRs). nih.govnih.govdntb.gov.ua X-ray crystallography can provide high-resolution structural information of the ligand-target complex, revealing the precise atomic interactions that govern binding. drugtargetreview.comnih.gov The integration of data from these techniques will provide a comprehensive picture of the ligand-target interaction, guiding the optimization of lead compounds. drugtargetreview.com
| Biophysical Technique | Application in this compound Research |
| Surface Plasmon Resonance (SPR) | Determination of binding affinity (KD), association (ka), and dissociation (kd) rates. nih.govspringernature.comreichertspr.comnih.govresearchgate.net |
| Isothermal Titration Calorimetry (ITC) | Measurement of the thermodynamic parameters of binding (enthalpy, entropy). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the binding site and conformational changes in both the ligand and the target protein. nih.govnih.govdntb.gov.ua |
| X-ray Crystallography | High-resolution structural determination of the ligand-target complex. drugtargetreview.comnih.gov |
| Mass Spectrometry (MS) | Confirmation of target engagement and identification of binding sites through techniques like hydrogen-deuterium exchange. |
This table highlights the application of advanced biophysical techniques for the detailed characterization of the interaction between this compound and its biological target(s).
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-Ethyl-1,3,8-triazaspiro[4.5]decan-4-one, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including spirocyclic framework formation followed by alkylation to introduce the ethyl group. Key steps include:
- Spirocycle construction : Cyclization of precursor amines or ketones under acidic or basic conditions.
- Ethyl group introduction : Alkylation using ethyl halides or reductive amination with aldehydes.
- Purification : Column chromatography or preparative HPLC to isolate the compound, with purity verified via NMR (¹H/¹³C) and LC-MS .
Q. What spectroscopic techniques are critical for characterizing the spirocyclic structure?
- ¹H/¹³C NMR : To confirm the spirocyclic scaffold and substituent positions (e.g., ethyl group integration).
- Mass spectrometry (MS) : APCI or ESI-MS for molecular ion validation.
- X-ray crystallography : Resolves 3D conformation, particularly for novel analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity for this compound?
- Functional group variation : Replace the ethyl group with bulkier substituents (e.g., biarylalkyl groups) to enhance mu-opioid receptor affinity .
- Combinatorial chemistry : Use parallel synthesis to generate analogs with modified N-alkyl or aryl groups (e.g., fluorophenyl) for ORL-1 receptor selectivity .
- Assays :
- Radioligand binding : Compare affinity for opioid (mu, delta, kappa) and ORL-1 receptors.
- Functional cAMP assays : Evaluate agonist/antagonist activity .
Q. What in vitro assays are suitable for evaluating mitochondrial permeability transition pore (mPTP) inhibition?
- Calcium retention capacity (CRC) assay : Measure calcium-induced mPTP opening in isolated mitochondria.
- Comparison with reference inhibitors : Benchmark against oligomycin A, which targets the c-subunit of ATP synthase .
- Data interpretation : IC₅₀ values and dose-response curves to assess potency relative to known inhibitors (Table 1).
Table 1 : Inhibitory Activity of mPTP-Targeting Compounds
| Compound | IC₅₀ (μM) | Target Specificity | Reference |
|---|---|---|---|
| 1-Ethyl derivative | TBD | mPTP c-subunit | |
| Oligomycin A | 0.1–0.5 | ATP synthase |
Q. How can researchers resolve discrepancies between in vitro binding affinity and in vivo efficacy?
- Pharmacokinetic profiling : Assess blood-brain barrier (BBB) penetration using logP/logD calculations and in vivo PET imaging (e.g., spiperone analogs) .
- Metabolic stability : Conduct hepatic microsome assays to identify metabolic hotspots (e.g., ethyl group oxidation).
- Prodrug strategies : Modify polar groups to enhance bioavailability .
Q. What strategies improve selectivity for opioid vs. ORL-1 receptors?
- Biarylalkyl substitutions : Introduce 5-methyltetralin or acenaphthenyl groups to enhance ORL-1 affinity while reducing mu-opioid binding .
- Docking studies : Use cryo-EM structures (e.g., PDB 7DFP) to identify key interactions (e.g., hydrogen bonding with Glu 59 in ORL-1) .
Methodological Considerations
Q. How to design analogs for high-throughput screening (HTS) campaigns?
Q. What in vivo models are appropriate for neuropathic pain studies?
- Chronic constriction injury (CCI) model : Evaluate analgesic efficacy in rodents.
- Dose-response studies : Compare ED₅₀ values with reference compounds (e.g., Ro 64-6198) .
Data Contradiction Analysis
Q. How to address conflicting results between biochemical and cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
